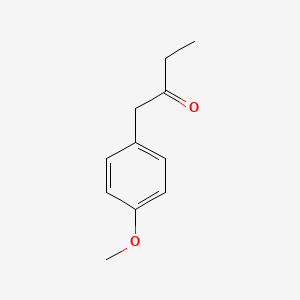

1-(4-Methoxyphenyl)butan-2-one

Beschreibung

Historical Context of Related Aromatic Ketones in Chemical Science

Aromatic ketones are a class of organic compounds characterized by a carbonyl group attached to an aromatic ring. numberanalytics.com Their history is intertwined with the development of organic chemistry itself, with early examples like benzaldehyde (B42025) being isolated in the 19th century. numberanalytics.com These compounds are recognized for their reactivity and are crucial as intermediates in the synthesis of a wide array of chemicals, including pharmaceuticals and materials. numberanalytics.comazom.com The presence of the aromatic ring and the carbonyl group imparts unique chemical properties, making them valuable building blocks in organic synthesis. numberanalytics.combritannica.com

The reactivity of ketones, while less than that of aldehydes, is substantial due to the polar nature of the carbonyl group. britannica.com This polarity makes the carbonyl carbon susceptible to attack by nucleophiles, a fundamental principle in many organic reactions. britannica.com Aromatic ketones, in particular, have been pivotal in the development of cross-coupling reactions, although the strength of their carbon-carbon bonds has presented challenges. azom.comwaseda.jp Recent advancements have focused on innovative methods to cleave these bonds, thereby expanding the utility of aromatic ketones in creating complex molecules. azom.comwaseda.jp

Significance of the Methoxybenzene Moiety in Organic Synthesis and Medicinal Chemistry Research

The methoxybenzene moiety, also known as anisole (B1667542), is an integral part of 1-(4-Methoxyphenyl)butan-2-one. wikipedia.orgnih.gov Anisole itself is a precursor in the synthesis of various compounds and is valued for its specific reactivity. wikipedia.org The methoxy (B1213986) group is an electron-donating group when in the para position on a benzene (B151609) ring, which enhances the ring's nucleophilicity and directs electrophilic aromatic substitution to the ortho and para positions. wikipedia.orgwikipedia.org This property is fundamental in guiding the synthesis of more complex molecules. wikipedia.org

In medicinal chemistry, the methoxybenzene scaffold is found in numerous biologically active molecules. nih.gov The presence of a methoxy group can significantly influence a molecule's pharmacological properties. For instance, it is a common feature in O-methylated flavonoids and other natural products. wikipedia.org Research has shown that incorporating a methoxybenzene moiety can lead to compounds with a range of biological activities, including anti-inflammatory and antimicrobial effects. nih.govresearchgate.net The strategic placement of methoxy groups on aromatic rings is a common tactic in drug design to enhance efficacy and selectivity. researchgate.net

Overview of Research Directions and Interdisciplinary Relevance

The compound this compound and its derivatives are subjects of investigation across several scientific disciplines. In synthetic organic chemistry, research focuses on developing efficient methods for its synthesis and its use as a precursor for other valuable compounds. For example, it can be a starting material for the synthesis of amines like 4-(4-Methoxyphenyl)butan-2-amine through reductive amination.

In medicinal chemistry, this ketone serves as a scaffold for designing and synthesizing new potential therapeutic agents. The combination of the aromatic ketone and the methoxybenzene group provides a framework that can be modified to interact with various biological targets. For example, derivatives of similar structures have been investigated for their potential as enzyme inhibitors. researchgate.netacs.org

Furthermore, the study of this compound has relevance in materials science and natural product chemistry. A related compound, butan-2-one,4-(3-hydroxy-2-methoxyphenyl), has been identified in ginger (Zingiber officinale) and is noted for its antioxidant properties. researchgate.net This highlights the potential for discovering and synthesizing new functional materials and understanding the biochemical pathways of natural products.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C11H14O2 |

| Molar Mass | 178.23 g/mol |

| Boiling Point | 152-153 °C at 15 mmHg |

| Melting Point | 8 °C |

| Density | 1.046 g/mL at 25 °C |

This data is compiled from publicly available chemical databases. nih.govsigmaaldrich.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-10(12)8-9-4-6-11(13-2)7-5-9/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUSKLMAQKVLKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292266 | |

| Record name | 1-(4-methoxyphenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53917-01-4 | |

| Record name | NSC81244 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-methoxyphenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 4 Methoxyphenyl Butan 2 One

Classic and Established Synthetic Routes

Traditional approaches to synthesizing 1-(4-methoxyphenyl)butan-2-one have heavily relied on well-established reactions such as the Friedel-Crafts alkylation and, more recently, palladium-catalyzed cross-coupling reactions like the Heck reaction.

Friedel-Crafts Alkylation Approaches

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, provides a direct pathway for the alkylation of anisole (B1667542) to produce the target ketone. rsc.orgnih.gov This electrophilic aromatic substitution typically utilizes a strong Lewis acid catalyst to generate an electrophile that subsequently attacks the electron-rich anisole ring. tamu.edu

A significant commercial route for the synthesis of this compound involves the Friedel-Crafts alkylation of anisole with 4-hydroxybutan-2-one. rsc.orgacs.org In this process, the hydroxyl group of 4-hydroxybutan-2-one is activated by a catalyst, typically a Lewis or Brønsted acid, to form a carbocation or a related electrophilic species. This electrophile then alkylates the anisole ring. Various catalysts have been explored for this transformation, including p-toluenesulfonic acid (p-TSA), aluminum-exchanged clays (B1170129), and cation-exchanged montmorillonite (B579905) clays. acs.orgacs.org The use of solid acid catalysts like clays is advantageous as they can often be recovered and reused, contributing to a more sustainable process.

An alternative Friedel-Crafts approach utilizes methyl vinyl ketone (MVK) as the alkylating agent. rsc.org This reaction is classified as a Michael-type addition of an aromatic compound to an α,β-unsaturated carbonyl compound. sorbonne-universite.fr The reaction is promoted by either homogeneous or heterogeneous Lewis or Brønsted acid catalysts. rsc.org The catalyst activates the MVK, making it more susceptible to nucleophilic attack by the anisole.

A primary challenge in traditional Friedel-Crafts alkylations of anisole is controlling selectivity and minimizing by-product formation. The methoxy (B1213986) group of anisole is an ortho, para-directing group, meaning that the incoming alkyl group can attach at either the ortho or para position relative to the methoxy group. shiksha.comvedantu.com This typically results in a mixture of 2-(4-methoxyphenyl)butan-2-one and the desired this compound (the para product). youtube.comdoubtnut.com Due to steric hindrance from the methoxy group, the para-substituted product is usually the major isomer. shiksha.com

Furthermore, the reaction conditions of Friedel-Crafts alkylation can lead to several side reactions, including:

Polyalkylation: The initial product, being more electron-rich than anisole itself, can undergo further alkylation.

Isomerization: The alkyl group can rearrange, although this is less common with the specific electrophiles used here.

Polymerization: The alkylating agents, particularly MVK, can polymerize under the acidic conditions. rsc.org

Catalyst Complexation: Lewis acids like aluminum chloride (AlCl₃) can form complexes with the oxygen atom of the methoxy group and the ketone product, often necessitating the use of stoichiometric or excess amounts of the catalyst. stackexchange.com

Research into using shape-selective catalysts, such as certain zeolites, has shown promise in improving para-selectivity in related Friedel-Crafts acylations, which could potentially be applied to these alkylation reactions to minimize the formation of the ortho isomer. scirp.orgscirp.org

Heck Reaction Strategies

The Mizoroki-Heck reaction offers a more modern and often more selective alternative for forming the carbon-carbon bond required for this compound. wikipedia.org This palladium-catalyzed cross-coupling reaction joins an unsaturated halide with an alkene. wikipedia.org

In this strategy, 4-methoxyiodobenzene is coupled with methyl vinyl ketone (MVK) in the presence of a palladium catalyst and a base. semanticscholar.orgunits.it This reaction does not directly yield the target saturated ketone but instead produces its unsaturated precursor, 4-(4-methoxyphenyl)-3-buten-2-one. semanticscholar.org This intermediate is then subjected to a subsequent hydrogenation step to selectively reduce the carbon-carbon double bond, affording the final product, this compound. units.it

The efficiency of the Heck coupling step is highly dependent on the reaction conditions. Researchers have optimized various parameters, including the choice of palladium source, ligands, base, and solvent.

Table 1: Selected Conditions for the Heck Coupling of 4-Methoxyiodobenzene and MVK

| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield of Enone (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ (0.2 mol%) | Cs₂CO₃ | DMF/water (3:1) | 160 | 0.33 | 76 |

| Polymer-supported Palladacycle (0.01 mol%) | Cy₂NMe | DMF | 120 | 24 | >98 |

Data sourced from various research articles. semanticscholar.orgunits.itacs.org DMF = Dimethylformamide, GVL = γ-Valerolactone, TEA = Triethylamine. Yields are for the intermediate enone, 4-(4-methoxyphenyl)-3-buten-2-one.

This two-step approach, while less direct, can offer advantages in terms of selectivity and avoidance of the harsh acidic conditions and by-products associated with Friedel-Crafts reactions. rsc.org The development of continuous flow systems for both the Heck reaction and the subsequent hydrogenation has demonstrated the potential for scalable and efficient production. units.it

Evaluation of Environmental Considerations in Heck Chemistry

The Mizoroki-Heck reaction, a cornerstone of carbon-carbon bond formation, offers a potential route to this compound, for instance, through the coupling of 4-methoxyiodobenzene and methyl vinyl ketone. rsc.org While synthetically valuable, the environmental implications of the Heck reaction warrant careful consideration. nih.govfrontiersin.orgresearchgate.net Key environmental concerns often revolve around the use of palladium catalysts, solvents, and bases. researchgate.net

Efforts to develop "greener" Heck reaction protocols focus on several key areas:

Catalyst Systems: Traditional Heck reactions often employ palladium complexes with phosphine (B1218219) ligands. To mitigate the environmental footprint, research has explored the use of ligand-free palladium catalysts, such as palladium acetate, which can be recycled. scirp.org The use of N-heterocyclic carbene (NHC) ligands is another area of advancement, as they can enhance catalyst activity and stability. mdpi.com Bimetallic nanoparticle catalysts, such as those combining palladium with other metals like copper, silver, or nickel, also show promise in improving reaction efficiency. mdpi.com

Solvents: Many Heck reactions are performed in polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP). scirp.org A significant push towards green chemistry involves replacing these solvents with more environmentally benign alternatives. Water has emerged as a particularly attractive solvent due to its low cost, non-toxicity, and non-flammability. scirp.orgorganic-chemistry.orgrsc.org The use of aqueous micelles and polyethylene (B3416737) glycol (PEG) as recyclable solvent media has also been investigated. organic-chemistry.org

Energy Consumption: Microwave-assisted synthesis has been shown to significantly accelerate Heck reactions, reducing reaction times and potentially lowering energy consumption compared to conventional heating methods. scirp.orgbeilstein-journals.org

Multi-step Solution-Phase Syntheses

A well-established route to this compound involves a multi-step solution-phase synthesis, a classic example of which is the acetoacetic ester synthesis. orgoreview.comwikipedia.org

This synthesis begins with the reaction of p-methoxybenzyl chloride and ethyl acetoacetate (B1235776). google.comvulcanchem.com The process typically involves the deprotonation of ethyl acetoacetate by a base to form a nucleophilic enolate. This enolate then undergoes alkylation by p-methoxybenzyl chloride. The resulting intermediate, 2-acetyl-3-(4-methoxyphenyl)propionic acid ethyl ester, is then subjected to hydrolysis and decarboxylation to yield the final product, this compound. guidechem.com A common procedure involves adding potassium carbonate to a solution of p-methoxybenzyl chloride and ethyl acetoacetate in acetone (B3395972), followed by heating the mixture under reflux. google.com

The core of this multi-step synthesis is the acetoacetic ester synthesis, a versatile method for preparing ketones. chemistrysteps.comchemicalnote.com

Mechanism:

Enolate Formation: The first step involves the deprotonation of the α-carbon of ethyl acetoacetate. This hydrogen is particularly acidic due to its position between two carbonyl groups, allowing for the use of a moderately strong base like sodium ethoxide. chemistrysteps.comchemicalnote.comuomustansiriyah.edu.iq The resulting enolate is stabilized by resonance. wikipedia.org

Alkylation: The enolate anion acts as a nucleophile and attacks the electrophilic carbon of p-methoxybenzyl chloride in an SN2 reaction, displacing the chloride and forming a new carbon-carbon bond. chemicalnote.com

Hydrolysis and Decarboxylation: The resulting β-keto ester is then hydrolyzed, typically under acidic or basic conditions, to form a β-keto acid. chemistrysteps.comlibretexts.org Upon heating, this β-keto acid readily undergoes decarboxylation (loss of CO₂) to yield the final ketone product, this compound. chemistrysteps.comlibretexts.org

Optimization Studies:

Optimization of this synthesis focuses on several factors to maximize yield and purity. The choice of base is critical; it must be strong enough to deprotonate the ethyl acetoacetate but should ideally not interfere with the ester functionality through side reactions like transesterification. chemistrysteps.com Using an alkoxide base with the same alkyl group as the ester (e.g., sodium ethoxide for ethyl acetoacetate) is a common strategy to avoid this issue. chemistrysteps.com For dialkylation, a stronger base like potassium tert-butoxide may be employed for the second alkylation step. uomustansiriyah.edu.iq Reaction conditions such as temperature and reaction time for each step are also crucial parameters that are optimized to ensure complete reaction and minimize the formation of byproducts.

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards developing more sustainable and efficient methods for chemical synthesis. These modern approaches aim to reduce waste, minimize the use of hazardous reagents, and decrease the number of reaction steps.

One-Pot Cascade Reaction Systems

One-pot cascade reactions, also known as tandem or domino reactions, are a powerful strategy in modern organic synthesis. rsc.org These reactions combine multiple transformations in a single reactor, avoiding the need for isolation and purification of intermediates, thereby saving time, resources, and reducing waste. rsc.orgmdpi.com

A notable example of a modern and sustainable approach to synthesizing this compound is a one-pot cascade reaction starting from 4-methoxybenzyl alcohol and acetone. rsc.orgfigshare.comcardiff.ac.uk This process is catalyzed by multifunctional supported bimetallic catalysts, such as gold-palladium (AuPd) nanoalloys on supports like magnesium oxide (MgO) or titanium dioxide (TiO₂). rsc.org

The cascade reaction proceeds through the following sequence:

Dehydrogenation: The multifunctional catalyst first facilitates the dehydrogenation of 4-methoxybenzyl alcohol to form 4-methoxybenzaldehyde (B44291). rsc.org This step occurs without the need for an external oxidant. rsc.org

Aldol (B89426) Condensation: The newly formed 4-methoxybenzaldehyde then undergoes a base-catalyzed aldol condensation with acetone. The support material of the catalyst can play a role in catalyzing this C-C bond-forming step. rsc.org This condensation initially produces 4-(4-methoxyphenyl)but-3-en-2-one.

Hydrogenation: The hydrogen generated during the initial dehydrogenation step is then utilized in a hydrogen auto-transfer process to hydrogenate the carbon-carbon double bond of the enone intermediate. rsc.orgcardiff.ac.uk This final step yields the saturated ketone, this compound.

This innovative one-pot synthesis is considered environmentally benign as it avoids the use of stoichiometric reagents and minimizes waste generation. rsc.org The development of such cascade reactions represents a significant advancement in the sustainable production of valuable chemical compounds. The efficiency of this process can be seen in the high selectivity for the desired ketone product. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product |

| 4-Methoxybenzyl alcohol | Acetone | AuPd/MgO or AuPd/TiO₂ | One-pot cascade (Dehydrogenation-Aldol-Hydrogenation) | This compound |

| p-Methoxybenzyl chloride | Ethyl acetoacetate | Base (e.g., K₂CO₃) | Acetoacetic ester synthesis | This compound |

| 4-Methoxyiodobenzene | Methyl vinyl ketone | Palladium catalyst | Heck reaction | This compound |

Role of Multifunctional Catalysts in Process Efficiency

Multifunctional catalysts are pivotal in enhancing the efficiency of synthesizing this compound by enabling multiple reaction steps to occur in a single pot. This approach, often termed a tandem or cascade reaction, streamlines the synthesis process, thereby reducing waste and improving atom economy.

The choice of support material for the metallic nanoparticles also plays a crucial role. For instance, AuPd nanoalloys supported on either magnesium oxide (MgO) or titanium dioxide (TiO2) have been shown to be effective for this one-pot synthesis. rsc.org Research has also demonstrated the effectiveness of a bifunctional Pd/MgO catalyst, where the basic sites on the MgO support promote the aldol condensation, and the palladium metal sites catalyze the hydrogenation of the C=C bond. researchgate.netoup.com

A comparison between monometallic and bimetallic catalysts highlights the superior performance of the latter. When a 1% AuPd/TiO2 bimetallic catalyst was used for the reaction, the conversion rate increased to 63% from 16% observed with a monometallic palladium catalyst prepared by the same method. rsc.org

Table 1: Comparison of Catalysts in the Synthesis of this compound

| Catalyst | Precursor | Key Reaction Steps | Conversion (%) | Reference |

|---|---|---|---|---|

| 1% AuPd/TiO₂ | 4-methoxybenzyl alcohol | Dehydrogenation, Aldol Condensation, Hydrogenation | 63 | rsc.org |

| Monometallic Pd/TiO₂ | 4-methoxybenzyl alcohol | Dehydrogenation, Aldol Condensation, Hydrogenation | 16 | rsc.org |

| Pd/MgO | 4-methoxybenzaldehyde | Aldol Condensation, Hydrogenation | - | researchgate.netoup.com |

| AuPd Nanoalloy on MgO or TiO₂ | 4-methoxybenzyl alcohol | Dehydrogenation, Aldol Condensation, Hydrogenation | - | rsc.org |

Note: Conversion percentages are provided where available in the cited sources.

Environmental Factor (E-factor) Analysis and Reduction Strategies

The Environmental Factor (E-factor) is a key metric used to assess the environmental impact of a chemical process, quantifying the amount of waste generated per unit of product. beilstein-journals.org The synthesis of fine chemicals like this compound has been analyzed using this metric to compare the sustainability of different synthetic routes. researchgate.netrsc.org

One-pot, multi-step reactions utilizing multifunctional catalysts have been shown to significantly decrease the E-factor. researchgate.netrsc.org By intensifying the process with multifunctional solid catalysts, it is possible to lower the E-factor by an order of magnitude or more compared to conventional methods. rsc.org For the synthesis of 1-(4-methoxyphenyl)-2-butanone, a process involving aldol condensation of 4-methoxybenzaldehyde and acetone followed by one-pot hydrogenation has been highlighted as a highly sustainable route with a favorable E-factor. researchgate.netoup.com

A comparative analysis of different synthetic strategies for 4-(4-methoxyphenyl)butan-2-ol, a related compound, concluded that a tandem synthesis with a multifunctional catalyst results in the lowest E-factor. rsc.org This underscores the environmental benefits of consolidating multiple reaction steps. Although a specific E-factor value for the synthesis of this compound was not provided in the search results, the principle of waste reduction through process intensification is a recurring theme. rsc.orgresearchgate.netrsc.org

Continuous Flow Synthesis Protocols

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better process control, and potential for higher yields. researchgate.net The synthesis of this compound has been successfully adapted to continuous flow systems, demonstrating the feasibility and benefits of this technology for its production. researchgate.netucl.ac.ukdntb.gov.ua

Telescoped Flow Systems with Micropacked Bed Reactors

A significant advancement in the continuous synthesis of this compound is the use of telescoped flow systems composed of multiple micropacked bed reactors. researchgate.netucl.ac.ukresearchgate.net This setup allows for the sequential execution of the three key reaction steps: oxidation, C-C coupling (aldol condensation), and reduction. beilstein-journals.orgnih.govscispace.com

In a typical configuration, the synthesis of this compound from 4-methoxybenzyl alcohol involves three micropacked bed reactors connected in series. researchgate.netucl.ac.uk An example system utilized approximately 10 mg of 1 wt% AuPd/TiO2 for the oxidation step, 150–250 mg of anatase TiO2 for the C-C coupling, and 10 mg of 1 wt% Pt/TiO2 for the final reduction. ucl.ac.ukresearchgate.net A tube-in-tube membrane is often incorporated to remove oxygen. researchgate.netucl.ac.uk This modular approach allows for the optimization of conditions for each individual reaction, a key advantage over batch processes. researchgate.netucl.ac.uk

Catalyst Bed Optimization and Reactor Design for Enhanced Yield

The ability to use different catalysts and operating conditions for each stage of the synthesis is a major benefit of the telescoped flow system. researchgate.netucl.ac.uk For the synthesis of this compound, the reactors for oxidation, C-C coupling, and reduction were operated at 115 °C, 130 °C, and 120 °C, respectively. ucl.ac.ukresearchgate.net This individual optimization of each catalyst bed and reactor environment contributes to significant process intensification and enhanced yields. researchgate.netucl.ac.uk

Comparative Analysis of Batch vs. Flow Processes

Direct comparisons between batch and continuous flow processes for the synthesis of this compound highlight the advantages of the latter. While a batch cascade synthesis using the same catalyst supports yielded 41%, the telescoped flow system achieved a slightly higher yield of 48%. researchgate.netucl.ac.uk

The primary advantage of the flow system lies in the separation of the three reaction steps, enabling tailored conditions for each. researchgate.netucl.ac.uk This leads to significant process intensification. researchgate.netucl.ac.uk For the related synthesis of benzylacetone, the yield increase was even more dramatic, jumping from 8% in a batch cascade to 56% in the telescoped flow system. researchgate.netucl.ac.uk This demonstrates the transformative potential of flow chemistry in optimizing multi-step syntheses.

Table 2: Comparison of Batch vs. Flow Synthesis of this compound

| Process Type | Catalyst Support | Yield (%) | Key Advantage of Flow Process | Reference |

|---|---|---|---|---|

| Batch Cascade | TiO₂ | 41 | - | researchgate.netucl.ac.ukresearchgate.net |

| Telescoped Flow | TiO₂ | 48 | Separation and individual optimization of reaction steps | researchgate.netucl.ac.ukresearchgate.net |

Catalytic Hydrogen Auto-Transfer Reactions

The synthesis of this compound can also be achieved through a catalytic hydrogen auto-transfer reaction. core.ac.ukcardiff.ac.ukresearchgate.net This elegant approach combines dehydrogenation, condensation, and hydrogenation in a single pot, where the hydrogen required for the final reduction step is generated in situ from the initial alcohol dehydrogenation. core.ac.ukcardiff.ac.ukresearchgate.net

Multifunctional supported bimetallic catalysts, such as AuPd nanoalloys, are particularly effective for this process. core.ac.ukcardiff.ac.ukresearchgate.net The bimetallic sites catalyze the dehydrogenation of 4-methoxybenzyl alcohol and the subsequent hydrogenation of the intermediate, 4-(4-methoxyphenyl)but-3-en-2-one. core.ac.ukcardiff.ac.ukresearchgate.net The catalyst support assists in the C-C coupling (aldol) reaction. core.ac.ukcardiff.ac.ukresearchgate.net This represents the first instance of combining all these reactions in one pot for this specific synthesis. rsc.org This strategy has potential applications in the broader synthesis of fine chemicals. rsc.org

Emerging Catalytic Systems

The development of advanced catalytic systems is pivotal for creating more efficient, selective, and sustainable synthetic routes to valuable chemical compounds. For the synthesis of this compound, recent research has focused on novel catalysts that can facilitate complex reaction cascades in a single pot or in continuous flow systems, minimizing waste and energy consumption. These emerging systems include sophisticated bimetallic nanoalloys, innovative solid catalysts, and methods that leverage renewable starting materials.

Supported Bimetallic Nanoalloys (e.g., AuPd/MgO, AuPd/TiO₂, Pt/TiO₂)

Supported bimetallic nanoalloys have emerged as highly effective multifunctional catalysts for the one-pot synthesis of this compound. rsc.orgresearchgate.netcardiff.ac.uk This process typically involves a tandem cascade reaction beginning with an alcohol and a ketone. core.ac.uk Specifically, 4-methoxybenzyl alcohol is dehydrogenated to 4-methoxybenzaldehyde, which then undergoes an aldol condensation with acetone, followed by the selective hydrogenation of the resulting carbon-carbon double bond to yield the final product. rsc.orgresearchgate.net

The unique synergy between the two metals in the nanoalloy and the properties of the support material are crucial for the catalyst's performance. The bimetallic sites, such as gold-palladium (AuPd), are responsible for catalyzing the dehydrogenation and hydrogenation steps. researchgate.net The support, which can be a metal oxide like magnesium oxide (MgO) or titanium dioxide (TiO₂), plays a key role in the C-C coupling (aldol condensation) step. rsc.orgresearchgate.net For instance, MgO-supported catalysts have shown a marked increase in selectivity towards this compound. rsc.org

Research has demonstrated that AuPd nanoalloys supported on MgO or TiO₂ are effective for this one-pot synthesis. rsc.org The catalyst facilitates a hydrogen auto-transfer route, where the hydrogen produced during the initial dehydrogenation of the alcohol is utilized in the final hydrogenation step. rsc.orgresearchgate.netcore.ac.uk This process represents an efficient and environmentally benign alternative to traditional methods. rsc.org

In addition to batch processes, these catalysts have been successfully integrated into telescoped continuous flow systems. ucl.ac.ukresearchgate.net A flow system might consist of three sequential micropacked bed reactors for oxidation, C-C coupling, and reduction, respectively. ucl.ac.ukresearchgate.netcardiff.ac.uk For example, a system using 1 wt% AuPd/TiO₂ for the initial oxidation of 4-methoxybenzyl alcohol, anatase TiO₂ for the coupling reaction, and 1 wt% Pt/TiO₂ for the final hydrogenation has been developed. ucl.ac.ukresearchgate.netcardiff.ac.uk This approach allows for the optimization of conditions for each individual reaction step, leading to significant process intensification and improved yields compared to batch cascades. ucl.ac.ukresearchgate.net A yield of 48% was achieved in a flow system, a slight increase from the 41% obtained in a batch process using the same TiO₂-supported catalysts. researchgate.netucl.ac.ukresearchgate.net

| Catalyst System | Reaction Type | Starting Materials | Key Findings | Yield | Reference |

|---|---|---|---|---|---|

| 1% AuPd/MgO | One-Pot Tandem (Batch) | 4-methoxybenzyl alcohol, Acetone | MgO support enhances selectivity. Bimetallic sites catalyze dehydrogenation/hydrogenation, while the support aids aldol coupling. | 58% Selectivity | rsc.org |

| AuPd/TiO₂, Pt/TiO₂ | Telescoped Flow System | 4-methoxybenzyl alcohol, Acetone | Three-reactor system (oxidation, coupling, reduction) allows for process intensification and improved yields over batch. | 48% | ucl.ac.ukresearchgate.net |

| 1% AuPd/TiO₂ | Batch Cascade | 4-methoxybenzyl alcohol, Acetone | Demonstrated the feasibility of the cascade reaction in a single pot. | 41% | researchgate.netucl.ac.uk |

Application of Ionic Organic Solids as Heterogeneous Catalysts

Ionic organic solids (IOS) are being explored as sustainable, heterogeneous catalysts for various organic transformations. mdpi.com While direct synthesis of this compound using IOS has not been extensively detailed, their application in related reactions showcases their potential. For example, 1,3-bis(carboxymethyl)imidazolium chloride, an ionic organic solid, has been effectively used as a catalyst for the aza-Michael addition of N-heterocycles to chalcones without the need for a solvent. mdpi.com

This methodology was applied to the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. The synthesis first involved a solvent-free aldol condensation of 4-methoxybenzaldehyde and 3,4-(dimethoxy)phenyl methyl ketone to form the chalcone (B49325) intermediate. mdpi.com Subsequently, the IOS catalyzed the addition of 1H-1,2,4-triazole to this chalcone. mdpi.com The use of such catalysts aligns with green chemistry principles by offering a heterogeneous system that can be easily separated from the reaction mixture and potentially recycled, often under solvent-free conditions. mdpi.com This approach suggests a possible pathway for related syntheses involving Michael-type additions in the production of precursors to this compound.

Utilizing Biomass-Derived Feedstocks in Synthesis

The shift towards sustainable chemistry has spurred interest in using biomass as a renewable source for chemical synthesis. researchgate.net Lignin, a complex polymer abundant in biomass, can be a source for aromatic platform molecules like 4-methoxybenzyl alcohol, a key starting material for this compound. researchgate.net

Furthermore, research has focused on converting biomass-derived platform molecules like 5-(hydroxymethyl)furfural (HMF) and acetone into a variety of high-value chemicals. osti.govrsc.org Through processes like aldol condensation, HMF and acetone can be converted into larger molecules, which can then undergo sequential catalytic reactions such as hydrogenation and hydrodeoxygenation to produce feedstocks suitable for various industries. osti.gov This strategy of building complex molecules from simple, renewable, biomass-derived blocks is central to the development of a sustainable bio-refinery. The synthesis of this compound from biomass-derived 4-methoxybenzyl alcohol and acetone is a prime example of this approach, integrating renewable feedstocks into the production of valuable fine chemicals. researchgate.netresearchgate.net

Exploration of Other Reaction Pathways

Beyond the use of emerging catalytic systems, other established synthetic transformations are being explored and optimized for the synthesis of this compound and its precursors. These include the versatile Wittig reaction and the classic aldol condensation followed by hydrogenation.

Wittig Reaction Applications

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.orglibretexts.org This reaction utilizes a phosphonium (B103445) ylide, also known as a Wittig reagent, which reacts with a carbonyl compound to form a new carbon-carbon double bond. wikipedia.orglibretexts.org

In the context of synthesizing this compound, the Wittig reaction provides a strategic route to the key intermediate, 4-(4-methoxyphenyl)-3-buten-2-one. units.it This is achieved through the reaction of 4-methoxybenzaldehyde with (acetylmethylene)triphenylphosphorane. units.it This olefination reaction has been optimized using both batch microwave processing and continuous flow systems, demonstrating its scalability. units.it Although highly efficient and selective, a drawback of the Wittig reaction from a process chemistry perspective is the use of an expensive organophosphorus reagent and the stoichiometric generation of triphenylphosphine (B44618) oxide as a byproduct. units.it The resulting α,β-unsaturated ketone, 4-(4-methoxyphenyl)-3-buten-2-one, can then be selectively hydrogenated in a subsequent step to yield the target compound, this compound. units.it

| Reactant 1 | Reactant 2 (Wittig Reagent) | Intermediate Product | Final Product (after Hydrogenation) | Reference |

|---|---|---|---|---|

| 4-methoxybenzaldehyde | (acetylmethylene)triphenylphosphorane | 4-(4-methoxyphenyl)-3-buten-2-one | This compound | units.it |

Aldol Condensation Followed by Hydrogenation

The combination of aldol condensation and subsequent hydrogenation is a fundamental and effective strategy for the synthesis of this compound. rsc.orgresearchgate.net This pathway can be executed as a one-pot tandem reaction or as a multi-step process in a telescoped flow system. rsc.orgucl.ac.ukresearchgate.net

The process begins with the base- or acid-catalyzed aldol condensation of 4-methoxybenzaldehyde with acetone. rsc.org This reaction forms the α,β-unsaturated ketone intermediate, 4-(4-methoxyphenyl)-3-buten-2-one. In a one-pot synthesis starting from 4-methoxybenzyl alcohol, a multifunctional catalyst first facilitates the dehydrogenation of the alcohol to the aldehyde, which then undergoes the aldol condensation. researchgate.netcore.ac.ukresearchgate.net

The crucial final step is the selective hydrogenation of the carbon-carbon double bond of the enone intermediate to produce the saturated ketone, this compound. rsc.orgresearchgate.net Multifunctional bimetallic catalysts like AuPd/MgO are particularly adept at this, as they possess sites for both the condensation and the hydrogenation, often utilizing hydrogen generated in situ from the initial alcohol dehydrogenation. rsc.orgresearchgate.netresearchgate.net This integrated approach, combining aldol condensation with hydrogenation, represents an efficient and atom-economical route to the target molecule. rsc.org

Michael Addition Reactions for Related Structures

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of C-C bond formation in organic synthesis. chemistrysteps.com While not a direct mainstream route for this compound, it is extensively used for synthesizing structurally related compounds, particularly functionalized ketones and precursors to complex molecules. researchgate.netmdpi.com

The reaction involves a "Michael donor" (the nucleophile) and a "Michael acceptor" (the α,β-unsaturated compound). chemistrysteps.com Effective Michael donors are typically stabilized carbanions, such as those derived from malonic esters, acetoacetic esters, or nitroalkanes, as their reduced basicity favors the 1,4-addition over a 1,2-addition. chemistrysteps.com

In the context of structures related to this compound, the Michael addition is often employed to construct the carbon skeleton. For example, chalcones (α,β-unsaturated ketones with aryl substituents) are common Michael acceptors. The addition of a nucleophile like nitromethane (B149229) to a chalcone bearing a methoxyphenyl group can yield a γ-nitro ketone. researchgate.net A specific study details the reaction of substituted chalcones with nitromethane to furnish Michael adducts, such as 3-(2-chlorophenyl)-1-(4-methoxyphenyl)-4-nitrobutan-1-one, which was obtained in a 60% yield. researchgate.net

Another relevant application is the addition of N-heterocycles to chalcones. Research has shown the Michael addition of 1H-1,2,4-triazole to (E)-1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. mdpi.com This reaction, catalyzed by an ionic liquid, 1,3-bis(carboxymethyl)imidazolium chloride, produced the corresponding Michael adduct, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, albeit in a moderate yield of 37% due to a competing retro-Michael reaction. mdpi.com

These examples demonstrate the utility of the Michael addition in creating complex molecules that share the core structural features of a substituted phenyl group and a butanone-like chain. The reaction's versatility allows for the introduction of diverse functional groups, making it a powerful tool in synthetic organic chemistry for building precursors to medicinally relevant compounds. sigmaaldrich.com

Table 2: Examples of Michael Addition for Structurally Related Compounds

| Michael Donor | Michael Acceptor | Product | Catalyst | Yield | Reference |

|---|---|---|---|---|---|

| Nitromethane | Chalcone (substituted) | 3-(2-chlorophenyl)-1-(4-methoxyphenyl)-4-nitrobutan-1-one | Not specified | 60% | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 1 4 Methoxyphenyl Butan 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H and ¹³C, within a molecule. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 1-(4-methoxyphenyl)butan-2-one provides a distinct map of the proton environments within the molecule. The spectrum is typically divided into the aromatic region (downfield, ~6.5-8.0 ppm) and the aliphatic region (upfield, ~0-4.5 ppm).

The aromatic region is characterized by a typical AA'BB' splitting pattern for a 1,4-disubstituted benzene (B151609) ring. The two protons ortho to the electron-donating methoxy (B1213986) group are chemically equivalent, as are the two protons meta to it. This results in two distinct signals, appearing as doublets due to coupling with their adjacent protons.

In the aliphatic portion of the molecule, three distinct signals are observed. The methyl protons of the acetyl group (-COCH₃) appear as a sharp singlet, as they have no adjacent protons to couple with. The methylene (B1212753) group adjacent to the carbonyl (CH₂ -C=O) and the benzylic methylene group (Ar-CH₂ ) appear as triplets, as they each couple with the two protons of the neighboring methylene group. The methoxy group protons also appear as a sharp singlet in the aliphatic region.

Interactive Data Table: ¹H NMR Chemical Shift Assignments for this compound

| Label | Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| a | -OCH₃ | 3.79 | Singlet | N/A |

| b | Ar-H (ortho to -OCH₃) | 6.85 | Doublet | 8.7 |

| c | Ar-H (meta to -OCH₃) | 7.12 | Doublet | 8.7 |

| d | Ar-CH₂- | 2.85 | Triplet | 7.5 |

| e | -CH₂-C=O | 2.75 | Triplet | 7.5 |

| f | -COCH₃ | 2.15 | Singlet | N/A |

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. In this compound, a total of nine distinct carbon signals are expected, as the symmetry of the para-substituted aromatic ring results in two pairs of equivalent carbons.

The most downfield signal corresponds to the carbonyl carbon of the ketone group, typically appearing around 208 ppm. The aromatic carbons resonate in the 114-158 ppm range. The carbon atom bonded to the methoxy group (C-O) is found at the downfield end of this range, while the other substituted aromatic carbon (C-CH₂) is also distinct. The two pairs of equivalent aromatic C-H carbons can be distinguished. The carbon of the methoxy group appears around 55 ppm. The aliphatic carbons—the benzylic methylene, the methylene adjacent to the carbonyl, and the terminal methyl carbon—are observed at the most upfield positions. chemicalbook.com

Interactive Data Table: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Chemical Shift (δ, ppm) (Reported/Predicted) chemicalbook.com |

| C=O | 208.2 |

| C-OCH₃ | 158.1 |

| C-CH₂ (Aromatic) | 130.3 |

| CH (Aromatic, meta to -OCH₃) | 129.5 |

| CH (Aromatic, ortho to -OCH₃) | 114.0 |

| -OCH₃ | 55.2 |

| -CH₂-C=O | 45.1 |

| Ar-CH₂- | 29.9 |

| -COCH₃ | 29.8 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds (²J or ³J coupling). sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the aromatic protons at ~6.85 ppm and ~7.12 ppm, confirming their ortho relationship. Crucially, it would also show a correlation between the two aliphatic methylene triplets at ~2.85 ppm and ~2.75 ppm, establishing the Ar-CH₂-CH₂-C=O connectivity. sdsu.edublogspot.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹J C-H coupling). sdsu.eduresearchgate.net An HSQC spectrum would definitively link the proton signals for the methoxy, aromatic C-H, methylene, and methyl groups to their corresponding carbon signals identified in the ¹³C NMR spectrum. For example, the proton singlet at 2.15 ppm would show a correlation to the carbon signal at 29.8 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons over two to three bonds (²J or ³J C-H coupling). sdsu.eduyoutube.com This is particularly useful for identifying connectivity involving quaternary (non-protonated) carbons. Key HMBC correlations for this compound would include:

The benzylic protons (~2.85 ppm) correlating to the aromatic quaternary carbons (at 130.3 ppm and 158.1 ppm) and the carbonyl carbon (~208.2 ppm).

The methyl protons (~2.15 ppm) showing a strong correlation to the carbonyl carbon (~208.2 ppm), confirming its position adjacent to the ketone.

The methoxy protons (~3.79 ppm) correlating to the aromatic carbon at 158.1 ppm.

Vibrational Spectroscopy Investigations

Vibrational spectroscopy probes the vibrational modes of molecules, providing direct information about the functional groups present.

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its key functional groups. nist.gov

The most prominent feature is the strong, sharp absorption band for the carbonyl (C=O) stretching vibration of the ketone, which typically appears around 1715 cm⁻¹. libretexts.orgucalgary.ca The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1610-1450 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. vscht.cz The ether linkage is identified by a strong C-O-C asymmetric stretching band, typically around 1250 cm⁻¹. Aliphatic C-H stretching from the methyl and methylene groups is observed as strong bands in the 2850-2960 cm⁻¹ region. libretexts.org

Interactive Data Table: FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) (Typical) vscht.cznist.gov | Vibration Type | Functional Group |

| 3030-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂) |

| ~1715 | C=O Stretch | Ketone |

| ~1610, ~1515 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| ~1180 | C-H In-plane Bend | Aromatic |

| ~1035 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |

| ~830 | C-H Out-of-plane Bend | 1,4-Disubstituted Aromatic |

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, and the resulting spectrum provides information about molecular vibrations. nih.gov While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability.

For this compound, the FT-Raman spectrum would be particularly useful for observing symmetric vibrations that are often weak in the IR spectrum. Key expected signals include:

A strong band for the symmetric "breathing" mode of the para-disubstituted aromatic ring.

Strong signals for C=C stretching within the aromatic ring.

The C=O stretch is also observable but is typically less intense than in the FT-IR spectrum.

Vibrations associated with the C-C backbone of the aliphatic chain.

The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational modes of the molecule. researchgate.net

Interactive Data Table: Predicted FT-Raman Peak Assignments for this compound

| Raman Shift (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| 3060-3040 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂) |

| ~1710 | C=O Stretch | Ketone |

| ~1610 | C=C Stretch (Ring Breathing) | Aromatic Ring |

| ~1200 | C-C Stretch | Aliphatic Chain |

| ~1000 | Ring Breathing Mode | 1,4-Disubstituted Aromatic |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Chalcones, which share a similar chromophore system, are known to absorb light in the UV region, typically between 320 and 360 nm, with a maximum absorption (λmax) around 342 nm. researchgate.net This absorption is attributed to n-π* and π-π* transitions within the aromatic ring and the conjugated system. researchgate.net It is expected that this compound would exhibit absorptions related to the methoxy-substituted benzene ring.

Table 1: UV-Vis Spectral Data for a Derivative of this compound

| Compound Name | λmax (nm) | Solvent | Transition Type |

| 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one | 342 | Not Specified | n-π* |

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through the analysis of its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound confirms its molecular weight of 178.23 g/mol . nih.govnist.gov

The mass spectrum is characterized by a base peak at m/z 121, which corresponds to the stable 4-methoxybenzyl cation formed through benzylic cleavage. The molecular ion peak (M+) at m/z 178 is also observed, although with a lower relative abundance. Another significant fragment is found at m/z 43, corresponding to the acetyl cation ([CH3CO]+). nih.gov

Table 2: Key Mass Spectral Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 178 | 28.34 | [M]+ (Molecular Ion) |

| 121 | 99.99 | [C8H9O]+ (4-methoxybenzyl cation) |

| 43 | 28.19 | [C2H3O]+ (Acetyl cation) |

| 91 | 8.85 | [C7H7]+ (Tropylium cation) |

| 108 | 8.12 | [C7H8O]+ |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

The crystal structure of (E)-4-(4-methoxyphenyl)but-3-en-2-one, a closely related α,β-unsaturated ketone, has been reported. nih.gov It crystallizes in the monoclinic space group, and the dihedral angle between the benzene ring and the but-3-en-2-one (B6265698) group is 4.04 (5)°. nih.gov Another derivative, 1-[(Z)-[4-(4-methoxyphenyl) butan-2-ylidene]amino]-3-phenylurea, has also been characterized by X-ray diffraction, providing further insight into the conformational possibilities of the 4-methoxyphenylbutan-2-one moiety. sunway.edu.my

Table 3: Crystallographic Data for (E)-4-(4-Methoxyphenyl)but-3-en-2-one

| Parameter | Value |

| Chemical Formula | C11H12O2 |

| Molecular Weight | 176.21 |

| Crystal System | Monoclinic |

| a (Å) | 10.1623 (19) |

| b (Å) | 13.292 (3) |

| c (Å) | 6.6488 (13) |

| β (°) | 98.486 (3) |

| Volume (ų) | 888.3 (3) |

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound in various matrices.

Gas chromatography is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. The retention of the compound in the GC column is described by its retention time, which is dependent on factors such as the column's stationary phase, temperature, and carrier gas flow rate. lotusinstruments.comlibretexts.org A standardized measure of retention is the Kovats retention index, which is independent of some of these variables. For this compound, Kovats retention indices on a standard non-polar stationary phase have been reported. nih.gov

Table 4: Kovats Retention Indices for this compound

| Stationary Phase | Kovats Retention Index |

| Standard non-polar | 1462, 1473 |

Liquid chromatography-mass spectrometry is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. pitt.edu For non-volatile or thermally labile derivatives, or for complex mixtures, LC-MS/MS is the analytical method of choice.

A reverse-phase HPLC method has been developed for the analysis of 4-(4-methoxyphenyl)-2-butanone. sielc.comsielc.com This method typically employs a C18 column and a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like formic acid for mass spectrometry compatibility. sielc.comsielc.com

In an LC-MS/MS experiment, the parent ion of the analyte is selected in the first mass analyzer, fragmented in a collision cell, and the resulting daughter ions are detected in the second mass analyzer. While specific experimental LC-MS/MS data for this compound is not detailed in the available literature, predicted collision cross-section (CCS) values for various adducts of the molecule are available. uni.lu The CCS is a measure of the ion's size and shape in the gas phase and is a useful parameter in ion mobility-mass spectrometry.

Table 5: Predicted Collision Cross Section (CCS) Data for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 179.10666 | 137.8 |

| [M+Na]+ | 201.08860 | 145.3 |

| [M-H]- | 177.09210 | 141.5 |

| [M+NH4]+ | 196.13320 | 158.1 |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

As of the latest review of scientific literature, specific studies detailing quantum chemical calculations for 1-(4-Methoxyphenyl)butan-2-one have not been published. Therefore, data for the following subsections are not available.

Data not available.

Data not available.

Data not available.

Analysis of Molecular Interactions

Similarly, specific analyses of the molecular interactions for this compound using the methods below have not been found in published research.

Data not available.

Data not available.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution of a molecule, providing a visual representation of its electrophilic and nucleophilic sites. The MEP map is crucial for predicting how a molecule will interact with other molecules, including biological targets.

In a computational analysis of the structurally similar compound, 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone), the MEP isosurface reveals distinct regions of electrostatic potential. nih.govacs.org The blue regions on an MEP map indicate areas of higher positive electrostatic potential (electron-deficient), while red regions denote areas of more negative electrostatic potential (electron-rich). For raspberry ketone, the larger lobe of the Lowest Unoccupied Molecular Orbital (LUMO) is centered over the carbonyl carbon, which is supported by the topological plot of the MEP. nih.govacs.org This indicates that the carbonyl carbon is an electrophilic site, prone to nucleophilic attack. This finding is consistent with in vivo metabolic data where the primary metabolite is formed by the reduction of the carbonyl group to a secondary alcohol. nih.govacs.org

For this compound, it can be inferred that a similar charge distribution exists. The oxygen atom of the carbonyl group would be a region of high electron density (negative potential), making it a likely site for interactions with electrophiles or hydrogen bond donors. Conversely, the carbonyl carbon would exhibit a positive potential, rendering it susceptible to nucleophilic attack. The methoxy (B1213986) group on the phenyl ring, being an electron-donating group, would influence the electron density of the aromatic ring, which could also be visualized through MEP mapping.

| Molecular Region | Predicted Electrostatic Potential | Potential Interaction Type |

|---|---|---|

| Carbonyl Oxygen | Negative (Electron-rich) | Electrophilic attack, Hydrogen bonding |

| Carbonyl Carbon | Positive (Electron-deficient) | Nucleophilic attack |

| Aromatic Ring | Modulated by Methoxy Group | π-π stacking, Cation-π interactions |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug discovery to predict the binding affinity and mode of action of a small molecule ligand with a biological macromolecule.

As of the current literature, no specific molecular docking studies have been published detailing the interaction of this compound with Ribonucleotide Reductase Subunit R2, Hsp70, or Hsp90. Such studies would be valuable in elucidating the potential of this compound to modulate the activity of these important biological targets.

A hypothetical molecular docking study would involve preparing the three-dimensional structures of both this compound and the target proteins. The compound would then be docked into the binding sites of the proteins, and the binding affinity would be calculated based on scoring functions that account for various intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results would provide a predicted binding energy, typically in kcal/mol, and a visual representation of the binding pose.

| Target Protein | Status of Docking Study | Potential Interaction Sites |

|---|---|---|

| Ribonucleotide Reductase Subunit R2 | Not Reported | Active site or allosteric sites |

| Hsp70 | Not Reported | ATP-binding domain or substrate-binding domain |

| Hsp90 | Not Reported | N-terminal ATP-binding pocket |

Allosteric inhibition is a form of enzyme regulation where an inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. This binding event induces a conformational change in the enzyme that reduces its activity.

Currently, there is no published research specifically investigating the potential of this compound to act as an allosteric inhibitor of any enzyme. Computational methods, particularly molecular dynamics simulations coupled with docking, could be employed to explore this possibility. Such a study would involve identifying potential allosteric binding sites on a target enzyme and then simulating the binding of this compound to these sites to observe any subsequent conformational changes in the enzyme's structure and active site.

Simulations for Reaction Mechanisms and Transition States

Computational simulations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states. These studies provide detailed insights into the energetics and geometries of reactants, intermediates, transition states, and products.

There are no specific computational studies in the available literature that simulate the reaction mechanisms and transition states involving this compound. Theoretical investigations could be performed to understand various reactions this compound might undergo, such as its synthesis, metabolism, or degradation. For instance, a study on the gas-phase elimination of 2-pentanone was carried out at the B3LYP/6-31+g(d) level of theory, revealing a six-membered cyclic transition state. researchgate.net A similar approach could be applied to this compound to understand its thermal decomposition or other reactions. Such simulations would calculate the activation energies and reaction enthalpies, providing a deeper understanding of its chemical reactivity.

Investigation of Biological Activities and Molecular Mechanisms

Antimicrobial Properties

There is a notable absence of specific studies investigating the antimicrobial properties of 1-(4-Methoxyphenyl)butan-2-one. While research exists on the antimicrobial effects of derivatives, this information cannot be directly attributed to the parent compound.

No specific data from peer-reviewed studies were identified that detail the activity of this compound against Gram-positive bacteria such as Staphylococcus aureus.

There is no available scientific literature that specifically documents the activity of this compound against Gram-negative bacteria.

Specific studies on the antifungal efficacy of this compound against opportunistic unicellular fungi could not be located in the available scientific literature.

Without evidence of antimicrobial activity, the mechanisms of action for this compound have not been investigated or reported.

Anticancer and Cytotoxic Effects

Similar to the antimicrobial properties, there is a lack of direct research on the anticancer and cytotoxic effects of this compound. Studies on related chalcone (B49325) and flavonoid structures have shown cytotoxic effects against various cancer cell lines, but these findings are specific to those derivatives and not the compound .

No peer-reviewed studies were found that specifically report on the cytotoxic effects of this compound against HeLa cells or any other cancer cell line. While some research has explored the cytotoxicity of chalcones derived from 4-methoxyphenyl (B3050149) structures on HeLa cells, these are distinct molecules, and their activity cannot be extrapolated to this compound. researchgate.netmedsab.ac.ir

Interactions with Antitumor Drug Targets

While direct studies on the interaction of this compound with specific antitumor drug targets are not extensively documented, research on structurally similar compounds, particularly chalcones containing the methoxyphenyl group, provides significant insights. The methoxy (B1213986) group is recognized for promoting cytotoxic activity in various cancer cell lines by targeting protein markers and facilitating ligand-protein binding, which in turn activates downstream signaling pathways leading to cell death. nih.gov

Chalcones, which share a core structure with the compound of interest, are known to exert their anticancer effects by acting on various molecular targets. These include the ATP binding cassette subfamily G (ABCG2), tubulin, vascular endothelial growth factor (VEGF), and tyrosine kinase receptors. nih.gov The presence of methoxy substituents on the aromatic ring of chalcone derivatives has been shown to have a positive impact on their anticancer activity. nih.gov For instance, some methoxylated chalcones inhibit tubulin polymerization by binding to the colchicine (B1669291) binding site, which disrupts the microtubule system and induces apoptosis. nih.gov

A specific chalcone derivative, 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one, which contains the 1-(4-methoxyphenyl)-1-one structure, has demonstrated the ability to cause cell cycle arrest at the G0/G1 phase through the upregulation of the p21 gene. researchgate.net This suggests a potential mechanism by which compounds with a similar backbone might interact with cell cycle regulation pathways. In silico studies on other methoxyphenyl derivatives have explored their binding potential with a range of protein targets crucial for tumor growth and survival, including cyclin-dependent kinases (CDKs). researchgate.netmdpi.com

| Target | Compound Class | Observed/Potential Interaction | Reference |

|---|---|---|---|

| Tubulin | Chalcones | Inhibition of polymerization by binding to the colchicine site. | nih.gov |

| p21 Gene | Chalcone Derivative | Upregulation leading to G0/G1 cell cycle arrest. | researchgate.net |

| Protein Markers | Methoxyflavones | Facilitation of ligand-protein binding. | nih.gov |

| Cyclin-Dependent Kinases (CDKs) | Pyrazolo[3,4-d]pyrimidinone Derivative | Potent inhibitory activity against CDK1 and CDK2. | mdpi.com |

Potential as Anticancer Agents

The potential of this compound as an anticancer agent can be inferred from the activities of related methoxyphenyl-containing compounds. The methoxy group is a key feature in many naturally occurring flavones that promotes cytotoxic activity against various cancer cell lines. nih.gov However, the lipophilic nature imparted by methoxy groups can also impact drug membrane transfer. nih.gov

Research on a diphenyl chalcone derivative, 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one, has shown significant in vitro cytotoxic activity, DNA damage, and antiproliferative effects. researchgate.net In a Dalton's Ascites Lymphoma (DLA) induced solid tumor model, this compound significantly reduced tumor volume and weight. researchgate.net The mechanism was linked to the induction of cell cycle arrest. researchgate.net

The anticancer effects of methoxylated flavones have been studied against various cancer cell lines, including prostate, breast, and liver cancer. nih.gov The position and number of methoxy groups on the flavonoid ring system greatly influence the biological activity. nih.gov For example, some methoxyflavones have demonstrated strong cytotoxicity against invasive breast cancer cell lines. nih.gov While these findings are for more complex molecules, the presence of the methoxyphenyl moiety is a recurring theme in compounds with anticancer potential.

| Compound | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one | Dalton's Ascites Lymphoma (solid tumor) | Reduced tumor volume and weight; induced cell cycle arrest. | researchgate.net |

| Methoxyflavones | Prostate, Breast, Liver Cancer Cell Lines | Exhibit cytotoxic activity; efficacy is dependent on the substitution pattern. | nih.gov |

| Chalcones | Various Cancer Cell Lines | Possess antitumor, cytotoxic, and antiproliferative properties. | nih.gov |

Anti-inflammatory Properties

Direct experimental data on the anti-inflammatory properties of this compound is limited. However, the broader class of methoxyphenolic compounds is recognized for its anti-inflammatory effects. d-nb.infonih.gov These compounds have been shown to inhibit multiple inflammatory mediators in human airway cells, including various chemokines and interleukins like CCL2, CCL5, IL-6, and IL-8. d-nb.infonih.gov

A synthetic chalcone, E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone, has demonstrated significant, dose-dependent anti-inflammatory effects. nih.gov Its mechanism of action involves the induction of heme oxygenase-1 (HO-1), an enzyme that protects cells from inflammation. nih.gov This compound was also found to reduce the upregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), while attenuating NF-κB activity and downregulating proinflammatory cytokines like IL-1β and IL-6. nih.gov

Another compound, 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol, isolated from Juglans mandshurica, has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.comimpactfactor.org This anti-inflammatory effect is mediated by blocking the activation of NF-κB and MAPK signaling pathways. mdpi.comimpactfactor.org These examples highlight the potential for compounds containing a methoxyphenyl group to exhibit anti-inflammatory activity through various molecular mechanisms.

| Compound/Class | Mechanism of Action | Inhibited Mediators | Reference |

|---|---|---|---|

| Methoxyphenols | Post-transcriptional regulation (inhibition of HuR binding to mRNA). | CCL2, CCL5, IL-6, IL-8, CXCL1, CXCL10. | d-nb.infonih.gov |

| E-α-(p-methoxyphenyl)-...-tetramethoxychalcone | Induction of Heme oxygenase-1 (HO-1); attenuation of NF-κB. | COX-2, iNOS, IL-1β, IL-6. | nih.gov |

| 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-...)-2-methoxyphenol | Inhibition of NF-κB and MAPK signaling pathways. | Nitric Oxide (NO), Prostaglandin E2 (PGE2). | mdpi.comimpactfactor.org |

Pharmacological Profile of Related Compounds (e.g., Zingerone)

Zingerone (B1684294), or 4-(4-hydroxy-3-methoxyphenyl)-2-butanone, is a closely related compound that is a key component in ginger. It exhibits a wide range of pharmacological activities.

Antioxidant Activities

Zingerone is a potent antioxidant, with studies showing it has a high capacity for scavenging free radicals and reactive oxygen species (ROS). d-nb.info Its antioxidant activity is considered to be higher than that of ascorbic acid in some contexts. d-nb.info Zingerone has been reported to protect DNA from oxidative damage induced by stannous chloride and to suppress lipid peroxidation. d-nb.infonih.gov The mechanism for its antioxidant effect includes the inhibition of xanthine (B1682287) oxidase, an enzyme involved in the generation of ROS. nih.gov It also provides a direct adaptogenic effect by preventing oxidative stress on the smooth muscles of the intestine. d-nb.info

Antidiabetic and Antilipolytic Actions

Zingerone has demonstrated significant antidiabetic properties. nih.gov In studies with alloxan-induced diabetic rats, zingerone administration led to a prominent hypoglycemic effect, with blood glucose levels starting to reduce after the first week of treatment. nih.gov It is believed to ameliorate diabetes-induced complications by alleviating oxidative stress and inflammation, potentially through the suppression of the NF-κB transcription factor and downstream inflammatory cytokines. nih.gov Furthermore, ginger extracts, which contain zingerone, have been shown to lower serum glucose, cholesterol, and triacylglycerol levels in diabetic rats. researchgate.net

Regarding its antilipolytic actions, zingerone has been found to induce isoprenaline-mediated lipolysis in the adipose tissue of rats at low concentrations. researchgate.net This suggests that regular intake of zingerone may initiate lipolysis in body cells, potentially leading to a reduction in body fat levels. researchgate.net

Antidiarrhoeic and Antispasmodic Effects

Zingerone is considered to be responsible for the antidiarrheal activity of ginger. It exerts an inhibitory effect on colonic motility by acting directly on the smooth muscles of the colon. This action can be beneficial in treating hypermotility-induced diarrhea. Studies have shown that zingerone can inhibit spontaneous contractile movements in isolated rat colonic segments in a dose-dependent manner.

As an antispasmodic, zingerone is known to have an antagonistic function against serotonin (B10506) (5-HT3) receptors in both the central and peripheral nervous systems. d-nb.info It acts as a noncompetitive antagonist to these receptors in visceral afferent neurons, which can contribute to its gastrointestinal effects. d-nb.info

| Activity | Mechanism/Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals and ROS; inhibits xanthine oxidase. | d-nb.infonih.gov |

| Antidiabetic | Reduces blood glucose; alleviates oxidative stress and inflammation. | nih.gov |

| Antilipolytic | Induces isoprenaline-mediated lipolysis in adipose tissue. | researchgate.net |

| Antidiarrhoeic | Inhibits colonic motility via direct action on smooth muscles. | |

| Antispasmodic | Acts as a noncompetitive antagonist to 5-HT3 receptors. | d-nb.info |

Neurological and Receptor Interactions

The core structure of this compound has been instrumental in the development of ligands targeting specific neurological receptors, particularly the sigma-2 (σ2) receptor, which is implicated in various central nervous system (CNS) disorders.

The this compound moiety has been incorporated into the structure of more complex molecules to create potent and selective ligands for the sigma-2 (σ2) receptor. An important example is the compound 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline , designated as (±)-7 in a key study. thegoodscentscompany.com This compound was developed as part of a screening panel of 46 compounds designed to identify high-affinity σ2 receptor ligands. thegoodscentscompany.com The sigma-2 receptor, identified as the transmembrane protein TMEM97, is a target for research in neurodegenerative diseases and cancer due to its higher density in proliferating cells. thegoodscentscompany.comnih.gov The development of such ligands is a critical step toward creating tools for both therapeutic intervention and diagnostic imaging of the central nervous system. thegoodscentscompany.com

The evaluation of ligands derived from this compound has demonstrated excellent binding affinity and selectivity for the σ2 receptor over the sigma-1 (σ1) subtype. Radioligand binding assays are used to determine the inhibition constant (Ki), which indicates the concentration of a ligand required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.

For instance, the compound 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline [(±)-7] showed a high affinity for the σ2 receptor with a Ki of 0.59 ± 0.02 nM. thegoodscentscompany.comresearchgate.net In contrast, its affinity for the σ1 receptor was significantly lower, with a Ki of 48.4 ± 7.7 nM, demonstrating strong subtype selectivity. thegoodscentscompany.comresearchgate.net Its desmethyl analogue, (±)-8, also showed selectivity for the σ2 receptor, although with a slightly lower affinity (Ki = 4.92 ± 0.59 nM). thegoodscentscompany.comresearchgate.net

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Source |

|---|---|---|---|

| 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline [(±)-7] | 48.4 ± 7.7 | 0.59 ± 0.02 | thegoodscentscompany.comresearchgate.net |

| Desmethyl analogue [(±)-8] | 108 ± 35 | 4.92 ± 0.59 | thegoodscentscompany.comresearchgate.net |

The high affinity and selectivity of ligands containing the this compound structure make them promising candidates for developing radiotracers for Positron Emission Tomography (PET) imaging. PET is a non-invasive imaging technique that can visualize and quantify the distribution of receptors in the brain.

The carbon-11 (B1219553) labeled version of the aforementioned ligand, [11C]-(±)-7 , has been evaluated for its potential as a PET radiotracer. thegoodscentscompany.com In vivo PET studies demonstrated that [11C]-(±)-7 exhibits high brain uptake, with specific distribution in regions like the cortex and hypothalamus. thegoodscentscompany.com The uptake of the radiotracer in the brain was effectively blocked by other ligands with known σ2 receptor binding affinities, confirming its specific binding to the target receptor. thegoodscentscompany.com These results strongly suggest that derivatives of this compound can be developed into valuable tools for imaging σ2 receptors, which could aid in the diagnosis and understanding of CNS disorders where these receptors play a role. thegoodscentscompany.comnih.gov

Interaction with Transmembrane Protein 97 (TMEM97)

Transmembrane Protein 97 (TMEM97) has been identified as the sigma-2 (σ2) receptor, a protein of significant interest in various physiological and pathological processes. The σ2 receptor is an integral membrane protein located in the endoplasmic reticulum and is implicated in cholesterol homeostasis and cellular proliferation. Its overexpression in proliferating cells, including numerous types of tumor cells, has made it a target for diagnostic imaging and therapeutic development.

While research specifically detailing the interaction of this compound with TMEM97 is limited in the provided context, extensive investigation has been conducted on structurally related compounds. One such derivative, 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline, which incorporates the 4-(4-methoxyphenyl)butan-2-yl moiety, has been shown to exhibit a significant and selective interaction with the σ2 receptor/TMEM97.

Detailed Research Findings

In a comprehensive screening of 46 compounds, 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline, designated as (±)-7, demonstrated exceptional binding affinity and subtype selectivity for σ2 receptors over sigma-1 (σ1) receptors. The binding affinities were determined using competitive binding assays with specific radioligands for each receptor subtype. For the σ2 receptor, the high-affinity and selective radioligand [¹²⁵I]RHM-4 was utilized, which avoids the need to mask the σ1 receptor binding sites.

The research confirmed that the binding of this compound is directly dependent on TMEM97 protein expression. This highlights that TMEM97 is the specific molecular target for this class of ligands. The high affinity suggests a strong and stable interaction at the molecular level.

Computational docking studies on similar TMEM97 ligands provide further insight into the potential binding mechanism. These models predict that the interaction is driven by key electrostatic forces. A protonated amino group on the ligand is predicted to form a highly conserved salt bridge and a hydrogen-bonding interaction with the amino acid residue Asp29 within the receptor's binding pocket. Furthermore, a cation-π interaction with Tyr150 is also believed to be a major driving force for binding to TMEM97. The specific orientation of the aryl groups on the ligand scaffold is a critical determinant of binding affinity.